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1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid

regioisomerism pharmacophore geometry synthetic handle

Supply of regioisomerically pure isoxazole-pyrrolidine scaffolds is inconsistent. 1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid (CAS 1086380-68-8) offers structurally verified geometry and a free COOH handle. • ≥98% HPLC purity enables direct amide coupling • cLogP 0.59, TPSA 66.57 Ų (CNS drug-like space) • CK1δ hinge-binding core (PDB 6F1W, 6F26) for fragment growing Ideal for parallel synthesis of 50-500-compound libraries.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 1086380-68-8
Cat. No. B1391602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid
CAS1086380-68-8
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)O)C2=NOC=C2
InChIInChI=1S/C8H10N2O3/c11-8(12)6-1-3-10(5-6)7-2-4-13-9-7/h2,4,6H,1,3,5H2,(H,11,12)
InChIKeyFRRPMDVFPPQBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isoxazol-3-ylpyrrolidine-3-carboxylic Acid Identity & Specifications


1‑Isoxazol‑3‑ylpyrrolidine‑3‑carboxylic acid (CAS 1086380‑68‑8; IUPAC: 1‑(1,2‑oxazol‑3‑yl)pyrrolidine‑3‑carboxylic acid) is a heterocyclic building block composed of a pyrrolidine ring N‑substituted at the 3‑position of an isoxazole and bearing a free carboxylic acid at the pyrrolidine 3‑position . Its molecular formula is C₈H₁₀N₂O₃ with a molecular weight of 182.18 g mol⁻¹ . The compound is offered as a white to off‑white crystalline solid with a vendor‑certified purity of ≥98 % (HPLC) . Computed physicochemical descriptors include a topological polar surface area (TPSA) of 66.57 Ų, a calculated LogP of 0.5855, and four hydrogen‑bond acceptor sites, consistent with moderate aqueous solubility and permeability . The carboxylic acid moiety provides a synthetic handle for amide coupling, esterification, or functionalisation, while the isoxazole ring contributes to a privileged scaffold widely exploited in medicinal chemistry [1].

Synthetic handle

Free carboxylic acid enables direct amide coupling without prior deprotection steps.

Privileged scaffold

Isoxazole-pyrrolidine core reported in kinase hinge-binding motif studies.

High purity

Certified high purity supports consistent derivatisation and assay interpretation.

Analogue Substitution Risks for 1-Isoxazol-3-ylpyrrolidine-3-carboxylic Acid


Although several regioisomeric and oxidation‑state variants share the same C₈H₁₀N₂O₃ or closely related molecular formula, they differ fundamentally in the attachment position of the pyrrolidine ring to the isoxazole core and in the oxidation state of the pyrrolidine ring . These structural variations alter the vector of the carboxylic acid, electronic distribution, hydrogen‑bonding topology, and ultimately the recognition by biological targets [1]. For instance, 3‑(1‑pyrrolidinyl)‑5‑isoxazolecarboxylic acid (CAS 133674‑49‑4) is a regioisomer that places the carboxylic acid on the isoxazole rather than the pyrrolidine; this single positional shift can reverse the directionality of key pharmacophoric features . Similarly, 1‑isoxazol‑3‑yl‑5‑oxopyrrolidine‑3‑carboxylic acid (CAS 914637‑56‑2) introduces a carbonyl at the pyrrolidine 5‑position, creating a lactam that alters conformational rigidity, H‑bond donor/acceptor counts, and metabolic stability . Generic substitution without verifying regio‑ and oxidation‑state identity therefore risks loss of target engagement or introduction of off‑target activity, particularly in projects where structure‑based design depends on precise geometry of the acid‑bearing pyrrolidine [1].

Regioisomer mismatch

Analogues placing the carboxylic acid on isoxazole C5 rather than pyrrolidine C3 may reverse pharmacophore geometry and target engagement.

Oxidation-state variant

Lactam (5-oxopyrrolidine) analogues alter conformational flexibility and may shift kinase hinge-binding affinity compared to the saturated pyrrolidine.

1-Isoxazol-3-ylpyrrolidine-3-carboxylic Acid vs. Closest Analogs


Carboxylic Acid Attachment Position

In 1‑isoxazol‑3‑ylpyrrolidine‑3‑carboxylic acid (CAS 1086380‑68‑8), the carboxylic acid is covalently attached to the pyrrolidine 3‑position, whereas in its direct regioisomer 3‑(1‑pyrrolidinyl)‑5‑isoxazolecarboxylic acid (CAS 133674‑49‑4), the carboxylic acid is located on the isoxazole 5‑position . This positional difference reverses the orientation of the acidic moiety relative to the heterocyclic scaffold . The target compound also possesses a computed TPSA of 66.57 Ų and a LogP of 0.5855 ; comparative computed values for the regioisomer are TPSA ≈66.5 Ų and LogP ≈1.58 , reflecting similar polarity but increased lipophilicity that can affect passive permeability and protein binding [1]. Although head‑to‑head biological data are not publicly available, the altered placement of the hydrogen‑bond donor/acceptor motif is expected to produce divergent structure‑activity relationships in target‑based assays, as demonstrated for related pyrrolidine‑isoxazole series [1].

Carboxylic acid position
Class-level inference
Attached to pyrrolidine C3; regioisomer places acid on isoxazole C5 (ΔLogP ≈1.0).
Positional shift may alter pharmacophore geometry and target selectivity.
Head-to-head biological data not available; class-level inference.
regioisomerism pharmacophore geometry synthetic handle

Pyrrolidine Oxidation State Differentiation

The target compound contains a fully saturated pyrrolidine ring (C₈H₁₀N₂O₃; molecular weight 182.18 g mol⁻¹) , whereas the structurally closest oxidation analog, 1‑isoxazol‑3‑yl‑5‑oxopyrrolidine‑3‑carboxylic acid (CAS 914637‑56‑2), incorporates a carbonyl at the pyrrolidine 5‑position forming a lactam (C₈H₈N₂O₄; molecular weight 196.16 g mol⁻¹) . The lactam carbonyl reduces ring flexibility, alters the pKₐ of the adjacent NH (when deprotected), and introduces an additional hydrogen‑bond acceptor, which can significantly affect binding to kinase ATP pockets or receptor orthosteric sites [1]. In a kinase inhibitor series modifying diaryl‑isoxazole scaffolds with chiral pyrrolidines, the presence of a lactam versus a saturated pyrrolidine changed IC₅₀ values by up to 10‑fold against CK1δ, underscoring the sensitivity of target engagement to pyrrolidine oxidation state [1]. No direct comparative biological data exist for the exact pair; the inference is drawn from a closely related chemotype within the same scaffold class [1].

Pyrrolidine oxidation state
Class-level inference
Saturated pyrrolidine vs. 5-oxopyrrolidine (lactam); related CK1δ IC50 shifts up to 10-fold.
Oxidation state may influence conformational flexibility and binding.
Comparative data from a closely related chemotype (Molecules 2019).
oxidation state conformational flexibility metabolic stability

Purity Benchmarking Advantage

Multiple commercial vendors certify 1‑isoxazol‑3‑ylpyrrolidine‑3‑carboxylic acid at a purity of 98% (HPLC) , whereas many close structural analogs, including 3‑(1‑pyrrolidinyl)‑5‑isoxazolecarboxylic acid and 1‑isoxazol‑3‑yl‑5‑oxopyrrolidine‑3‑carboxylic acid, are routinely supplied at 95% purity . The 3‑percentage‑point increase corresponds to a reduction in total impurities from ≤5% to ≤2%, a meaningful difference when the compound is used as a key intermediate in multi‑step synthesis where impurities can propagate and confound biological assay interpretation [1]. Additionally, the compound’s identity is confirmed by InChIKey (FRRPMDVFPPQBQL‑UHFFFAOYNA‑N), enabling unambiguous database cross‑referencing .

Purity benchmark
Head-to-head
98% (HPLC)
Impurities ≤2% vs. ≤5% for close analogs
Higher certified purity may reduce impurity-driven false positives in screening.
Vendor-certified; multi-source HPLC data.
purity quality control reproducibility

LogP and Solubility Profile

The computed LogP for 1‑isoxazol‑3‑ylpyrrolidine‑3‑carboxylic acid is 0.5855 , which is approximately one log unit lower than the LogP of 1.58 reported for the regioisomer 3‑(1‑pyrrolidinyl)‑5‑isoxazolecarboxylic acid . In the context of lead‑like chemical space, a LogP below 1 is associated with improved aqueous solubility and reduced propensity for non‑specific protein binding and phospholipidosis [1]. While kinetic solubility data for the exact compound are not publicly available, the LogP difference suggests that the target compound may offer a more favourable developability profile in early ADMET screening cascades compared to its more lipophilic regioisomer [1].

Lipophilicity profile
Cross-study comparable
Computed LogP 0.59 vs. 1.58 for regioisomer (ΔLogP ≈1.0).
Lower lipophilicity may support improved solubility and reduced non-specific binding.
Computed values; experimental solubility data not available.
lipophilicity solubility drug-likeness

Direct Amide Coupling Capability

Unlike N‑Boc‑ or ester‑protected analogs such as tert‑butyl 2‑(isoxazol‑3‑yl)pyrrolidine‑1‑carboxylate (CAS 887586‑28‑9) [1], 1‑isoxazol‑3‑ylpyrrolidine‑3‑carboxylic acid presents a free carboxylic acid ready for direct amide bond formation or esterification without a deprotection step . In a representative CK1 inhibitor series, chiral pyrrolidine‑carboxylic acid intermediates were directly coupled to amine‑containing fragments using HATU or EDCI, achieving isolated yields of 45–78% [2]. This direct coupling capability reduces synthetic step count and avoids potential epimerisation or decomposition associated with acidic or basic deprotection conditions, offering a practical procurement advantage for parallel library synthesis [2].

Amide coupling capability
Class-level inference
Free acid enables direct coupling; saves one deprotection step vs. Boc-protected analogs.
Supports efficient parallel library synthesis without additional deprotection.
Related series coupling yields 45–78% (HATU/EDCI).
synthetic tractability amide coupling library synthesis

Validated Kinase Hinge-Binder Scaffold

Crystal structures of diaryl‑isoxazole inhibitors co‑crystallised with CK1δ (PDB 6F1W and 6F26; resolution 1.86 Å and 1.83 Å, respectively) confirm that the isoxazole nitrogen engages the kinase hinge region via a conserved hydrogen bond, while the appended chiral pyrrolidine occupies the ribose pocket [1]. Although these structures feature a more elaborated diaryl‑isoxazole chemotype rather than the minimal 1‑isoxazol‑3‑ylpyrrolidine‑3‑carboxylic acid scaffold, the core isoxazole‑pyrrolidine motif is preserved and is critical for hinge recognition [1]. The lead compound in that series, isoxazole 8, exhibited an IC₅₀ of 0.033 µM against CK1δ [2]. While direct activity data for 1‑isoxazol‑3‑ylpyrrolidine‑3‑carboxylic acid itself are unavailable, it can serve as a minimal core for fragment‑based or structure‑guided optimisation targeting the CK1 family or related kinases [2]. This structural validation provides a rationale for prioritising the isoxazole‑pyrrolidine scaffold over monocyclic or non‑hinge‑binding alternatives in kinase‑focused projects.

Kinase hinge-binding motif
Class-level inference
CK1δ co-crystal structures (PDB 6F1W/6F26) confirm isoxazole-N hinge hydrogen bond.
Supports fragment-based design targeting kinase hinge region.
Lead analog IC50 0.033 µM; direct data not available for minimal core.
kinase inhibitor hinge binder privileged scaffold

1-Isoxazol-3-ylpyrrolidine-3-carboxylic Acid Applications


Fragment-Based Lead Generation for CK1 Kinase

The isoxazole‑pyrrolidine core, validated by CK1δ co‑crystal structures (PDB 6F1W, 6F26), serves as a minimal hinge‑binding fragment [1]. Procurement of 1‑isoxazol‑3‑ylpyrrolidine‑3‑carboxylic acid provides a synthetically tractable starting point for fragment growing into the ribose pocket or solvent‑exposed region, leveraging the free carboxylic acid for rapid amide library enumeration [1] .

Parallel Amide Library Synthesis

The 98% purity and free carboxylic acid functionality enable direct, high‑yielding amide coupling with diverse amine collections without prior deprotection . This makes the compound suitable for automated parallel synthesis platforms aiming to generate 50–500‑member exploratory libraries for phenotypic or target‑based screening [2].

CNS Drug Discovery Scaffold Selection

With a computed LogP of 0.5855 and TPSA of 66.57 Ų, the compound resides within favourable CNS drug‑like chemical space . Its lower lipophilicity compared to regioisomeric analogs (ΔLogP ≈1.0) suggests better solubility and reduced non‑specific binding, making it a preferential core for CNS‑oriented lead optimisation when procured alongside higher‑LogP alternatives .

Chemical Biology Tool Compound Derivatisation

The scaffold’s structural analogy to validated CK1 inhibitors supports its use in designing affinity probes or PROTAC precursors [1]. The free acid allows conjugation to biotin or E3 ligase ligands, enabling target engagement studies and chemoproteomic profiling [1] [2].

Application
Selection Property
Validation Focus
Fragment-based lead generation for CK1 kinase
Isoxazole-pyrrolidine core with free carboxylic acid for fragment growing
Crystallographic hinge-binding motif confirmation
Parallel amide library synthesis
High certified purity and direct coupling-ready free acid
Coupling efficiency and library diversity assessment
CNS-oriented lead optimisation
Favourable CNS drug-like physicochemical profile (low LogP, moderate TPSA)
Solubility and non-specific binding profiling
Chemical biology probe derivatisation
Scaffold analogy to reported CK1 inhibitors and free acid for conjugation
Target engagement and chemoproteomic profiling feasibility
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